molecular formula C8H3F6NaO2S B13917811 2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt

2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt

Cat. No.: B13917811
M. Wt: 300.16 g/mol
InChI Key: KYCFDALZGCGZCB-UHFFFAOYSA-M
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Description

2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C8H3F6O2SNa. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a derivative of benzenesulfinic acid, where two trifluoromethyl groups are attached to the benzene ring at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the sulfonation of 2,5-bis(trifluoromethyl)benzene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually performed under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is often purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives.

Scientific Research Applications

2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential use in drug development, especially in designing molecules with enhanced pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the transition states and intermediates. This compound can interact with molecular targets such as enzymes and receptors, modulating their activities through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfinic acid
  • 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other sulfinic acids. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.

Properties

Molecular Formula

C8H3F6NaO2S

Molecular Weight

300.16 g/mol

IUPAC Name

sodium;2,5-bis(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C8H4F6O2S.Na/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)17(15)16;/h1-3H,(H,15,16);/q;+1/p-1

InChI Key

KYCFDALZGCGZCB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])C(F)(F)F.[Na+]

Origin of Product

United States

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